10-(thiophen-2-ylmethylidene)anthracen-9(10H)-one
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Overview
Description
10-[(Thiophen-2-yl)methylidene]-9,10-dihydroanthracen-9-one is a complex organic compound that features a thiophene ring attached to an anthracene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(Thiophen-2-yl)methylidene]-9,10-dihydroanthracen-9-one typically involves the condensation of thiophene-2-carbaldehyde with 9,10-dihydroanthracen-9-one under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
10-[(Thiophen-2-yl)methylidene]-9,10-dihydroanthracen-9-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the anthracene moiety can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Anthracene alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
10-[(Thiophen-2-yl)methylidene]-9,10-dihydroanthracen-9-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of 10-[(Thiophen-2-yl)methylidene]-9,10-dihydroanthracen-9-one largely depends on its application. In biological systems, it may interact with cellular components such as DNA or proteins, leading to various biological effects. The thiophene ring can participate in π-π interactions, while the anthracene moiety can intercalate into DNA, disrupting its function .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carbaldehyde and thiophene-2-carboxylic acid.
Anthracene derivatives: Compounds such as 9,10-dihydroanthracen-9-one and anthracene-9-carboxaldehyde.
Uniqueness
10-[(Thiophen-2-yl)methylidene]-9,10-dihydroanthracen-9-one is unique due to its combination of a thiophene ring and an anthracene derivative, which imparts distinct electronic and structural properties. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C19H12OS |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
10-(thiophen-2-ylmethylidene)anthracen-9-one |
InChI |
InChI=1S/C19H12OS/c20-19-16-9-3-1-7-14(16)18(12-13-6-5-11-21-13)15-8-2-4-10-17(15)19/h1-12H |
InChI Key |
NQHROCIDPFOLFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=CS3)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
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